
5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by the presence of a benzofuran ring, an ethyl group, and a pyridin-4-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable reagents.
Introduction of Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be attached through nucleophilic substitution reactions involving pyridine derivatives and appropriate electrophiles.
Formation of Carboxamide Group: The carboxamide group is typically formed through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives and electrophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Carboxamides: Compounds with similar benzofuran and carboxamide structures.
Pyridine Derivatives: Compounds containing pyridine rings with various substituents.
Uniqueness
5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for diverse applications and potential therapeutic benefits.
Properties
IUPAC Name |
5-ethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-12-3-4-16-14(9-12)15(11-21-16)17(20)19-10-13-5-7-18-8-6-13/h3-9,11H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGUOCUIXHDOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-2-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrrole-2,4-dicarboxamide](/img/structure/B6623806.png)
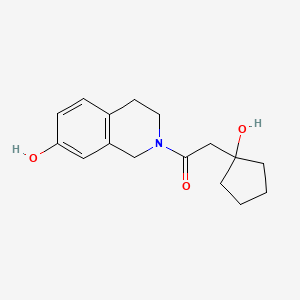
![5-chloro-4-N-[2-(1-methylindazol-3-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623808.png)
![2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6623835.png)
![7-fluoro-6-methoxy-4-[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]quinazoline](/img/structure/B6623838.png)
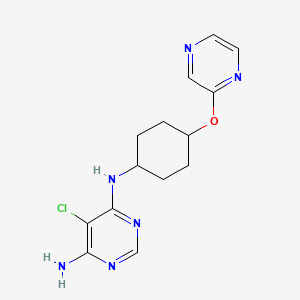
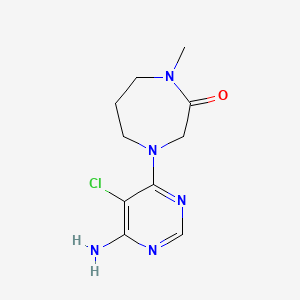
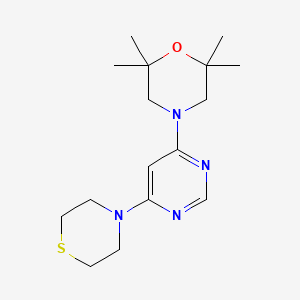
![1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one](/img/structure/B6623855.png)
![N-[2-(2-fluoro-4-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623863.png)
![4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B6623865.png)

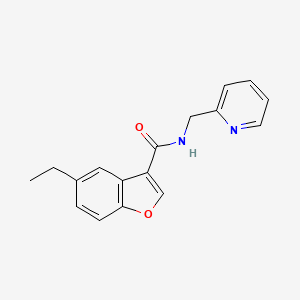
![N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine](/img/structure/B6623876.png)
